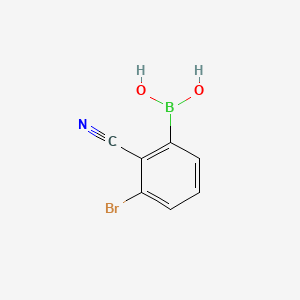

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Übersicht

Beschreibung

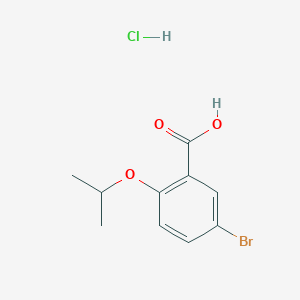

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a chemical compound with the molecular formula C9H10BFO4 . It is a derivative of phenylboronic acid, which is used industrially as an enzyme stabilizer for proteases and in particular for lipases in liquid detergent preparations .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±52.0 °C at 760 mmHg, and a flash point of 152.2±30.7 °C .Wissenschaftliche Forschungsanwendungen

Antifungal Activity and Tautomeric Cyclization Research on formylphenylboronic acids, including derivatives similar to 4-ethoxy-3-fluoro-2-formylphenylboronic acid, has shown significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. These compounds' efficacy is attributed to their tautomeric equilibrium, which leads to the formation of 3-hydroxybenzoxaboroles, with the position of the fluorine substituent playing a crucial role in their observed antifungal properties (Borys et al., 2019).

Fluorescence Quenching Mechanism Another study explored the fluorescence quenching mechanisms of boronic acid derivatives, including those structurally related to this compound. This work provides insights into the interactions between these compounds and aniline, revealing the underlying static quenching mechanisms and the role of different quenching models in understanding the behavior of these molecules in fluorescent sensing applications (Geethanjali et al., 2015).

Supramolecular Assemblies The potential of phenylboronic acids, including fluoro-containing derivatives, to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions has been documented. These assemblies have applications in the development of new materials and nanotechnology, demonstrating the versatility and utility of boronic acids in advanced material science (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Coupling Reactions Research into the rapid formation of boron-nitrogen heterocycles in aqueous solutions has highlighted the utility of formylphenylboronic acids for bioorthogonal coupling reactions. These reactions are essential for biological and chemical research, enabling the conjugation of biomolecules in physiologically compatible conditions without interfering with natural biological processes (Dilek et al., 2015).

Glucose Sensing The development of enzyme-free glucose sensors using derivatives of phenylboronic acids showcases the application of these compounds in health monitoring and disease management. By incorporating fluoro-containing phenylboronic acids into polymers, researchers have developed sensitive materials for glucose detection at physiological conditions, contributing to the field of non-enzymatic glucose sensing and diabetic care (Bao et al., 2021).

Safety and Hazards

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation, especially in confined areas .

Zukünftige Richtungen

While specific future directions for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid are not mentioned in the search results, phenylboronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Wirkmechanismus

Target of Action

The primary target of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is generally stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on the specific conditions of the reaction it is used in.

Result of Action

The molecular effect of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the other reactants present .

Biochemische Analyse

Biochemical Properties

4-Ethoxy-3-fluoro-2-formylphenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds . This compound can also interact with serine proteases and kinase enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of the enzymes, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of serine proteases and kinases, which are critical for cell growth, progression, and metastasis . By inhibiting these enzymes, this compound can alter cell signaling pathways, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity . Additionally, it can interact with anti-apoptotic proteins, affecting their function and promoting apoptosis in certain cell types . These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, its interaction with serine proteases and kinases can lead to changes in the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects.

Eigenschaften

IUPAC Name |

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMZKIWLAAGVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)

![Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1532138.png)

![Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532147.png)

![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B1532149.png)

![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)

![N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1532153.png)